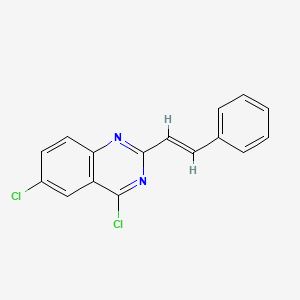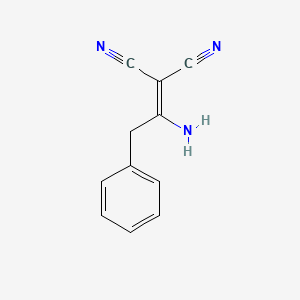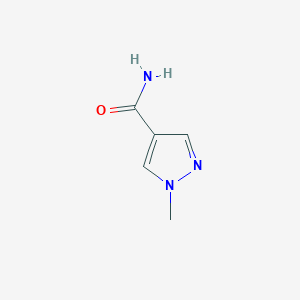
1-methyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-4-carboxamide is a compound that falls under the category of pyrazole carboxamides . It has a molecular weight of 140.14 . The IUPAC name for this compound is 5-amino-1-methyl-1H-pyrazole-4-carboxamide .
Synthesis Analysis
The synthesis of 1-methyl-1H-pyrazole-4-carboxamide and its derivatives has been reported in several studies . These compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrazole-4-carboxamide has been characterized using various techniques such as 1H NMR and 13C NMR . In molecular docking studies, certain derivatives of this compound have shown the ability to form hydrogen bonds with specific proteins .Applications De Recherche Scientifique
Application Summary
“1-methyl-1H-pyrazole-4-carboxamide” has been used in the synthesis of novel compounds with potential fungicidal properties . These compounds have been tested against various phytopathogenic fungi and have shown promising results .
Methods of Application
The compound is used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These amides are then tested for their antifungal activity using in vitro mycelia growth inhibition assays .
Results or Outcomes
In one study, a compound known as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against seven phytopathogenic fungi than a commercial fungicide known as boscalid . In another study, four compounds exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL, and one compound displayed 100% inhibition against Fusarium oxysporum at the same concentration .
Anticancer Research
Application Summary
“1-methyl-1H-pyrazole-4-carboxamide” has been used in the synthesis of compounds with potential anticancer properties . These compounds have been tested against various cancer cell lines and have shown promising results .
Methods of Application
The compound is used in the synthesis of novel pyrazole derivatives . These derivatives are then tested for their anticancer activity using in vitro cell viability assays .
Results or Outcomes
In one study, a compound displayed significant anticancer efficacy for HCT116 (IC50 = 0.39 ± 0.06 μM) and MCF-7 (IC50 = 0.46 ± 0.04 μM) cell lines . It also displayed inhibition of Aurora-A kinase with IC50 = 0.16 ± 0.03 µM .
Antibacterial Research
Application Summary
Pyrazole derivatives, such as “1-methyl-1H-pyrazole-4-carboxamide”, have been noted for their antibacterial properties . These compounds can be used to combat a variety of bacterial infections .
Methods of Application
The compound is used in the synthesis of novel pyrazole derivatives . These derivatives are then tested for their antibacterial activity using in vitro bacterial growth inhibition assays .
Results or Outcomes
While specific results for “1-methyl-1H-pyrazole-4-carboxamide” are not available, pyrazole derivatives in general have shown promising antibacterial activity .
Preparation of Guanidylated Hollow Fiber Membranes
Application Summary
“1-methyl-1H-pyrazole-4-carboxamide” can be used in the preparation of guanidylated hollow fiber membranes . These membranes have potential applications in various fields such as water treatment, gas separation, and biotechnology .
Methods of Application
The compound is used in the guanylation of amines to produce guanidylated hollow fiber membranes . The specific methods of application and experimental procedures would depend on the type of membrane being produced and its intended use .
Results or Outcomes
While specific results for “1-methyl-1H-pyrazole-4-carboxamide” are not available, guanidylated hollow fiber membranes in general have shown promising performance in their respective applications .
Peptide Synthesis
Application Summary
“1-methyl-1H-pyrazole-4-carboxamide” can be used in peptide synthesis . Peptides have a wide range of applications in biological research and drug development .
Methods of Application
The compound is used in the guanylation of amines, which is a key step in peptide synthesis . The specific methods of application and experimental procedures would depend on the type of peptide being synthesized and its intended use .
Results or Outcomes
While specific results for “1-methyl-1H-pyrazole-4-carboxamide” are not available, peptides synthesized using similar methods have been successfully used in various biological studies and drug development projects .
Orientations Futures
Propriétés
IUPAC Name |
1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHAUYJIIKYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561880 | |
| Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-4-carboxamide | |
CAS RN |
89280-01-3 | |
| Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



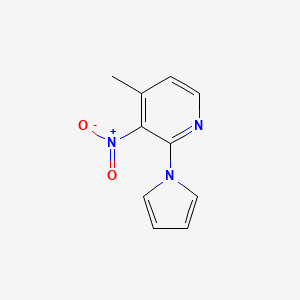
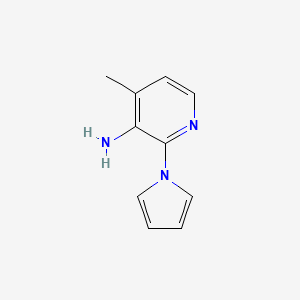

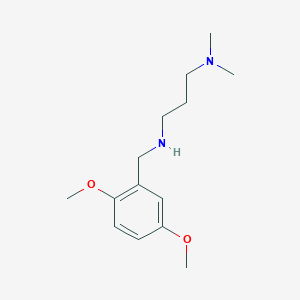
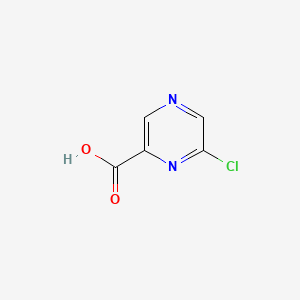
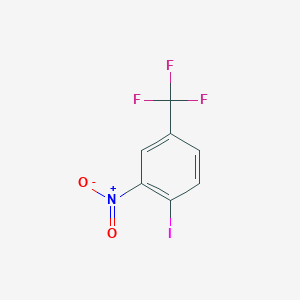
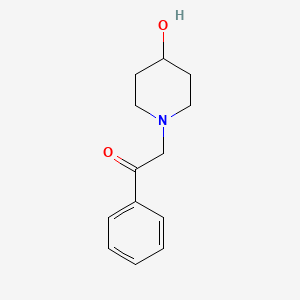
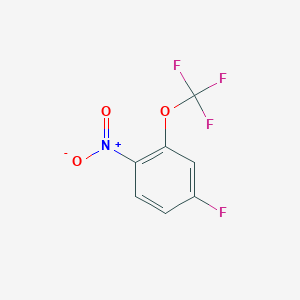
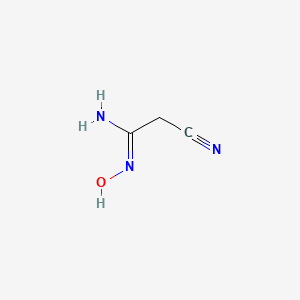
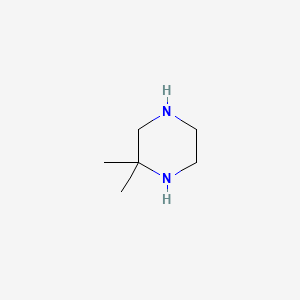
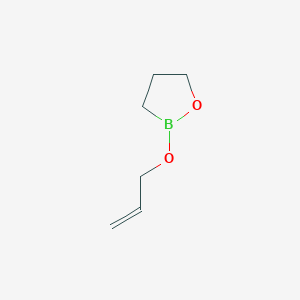
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
